N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide
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Overview
Description
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboximidamide group and an acetylated phenoxy group containing bromine and chlorine atoms. Its unique structure makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps:
Formation of the Phenoxy Acetyl Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chlorophenoxyacetate.
Coupling with Pyridine Derivative: The phenoxyacetate intermediate is then coupled with a pyridine derivative, such as pyridine-3-carboximidamide, under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboximidamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoylphenyl 3-methylbenzoate
- 4-Bromo-2-(2-(3-chlorophenoxy)acetyl)carbohydrazonoylphenyl 4-methylbenzoate
Uniqueness
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a halogenated phenoxyacetyl group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-10-3-4-12(11(16)6-10)21-8-13(20)22-19-14(17)9-2-1-5-18-7-9/h1-7H,8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIOOJEJXLUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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